molecular formula C7H7NO3 B1346612 2,4-Dihydroxybenzamide CAS No. 3147-45-3

2,4-Dihydroxybenzamide

Cat. No. B1346612
CAS RN: 3147-45-3
M. Wt: 153.14 g/mol
InChI Key: IIUJCQYKTGNRHH-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzamide is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . It is a specific inhibitor of glutathione reductase .


Synthesis Analysis

The synthesis of benzamides, including this compound, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another synthetic route is from 2,4-diacetyloxybenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two hydroxyl groups and one amide group . The IUPAC name is this compound .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Spectroscopic Studies and Structural Analysis

Research on 2,4-dihydroxybenzamide and its derivatives, such as 2,4- and 2,5-dihydroxybenzamides, has been conducted to understand their structural and spectral properties. These compounds, synthesized from their corresponding methyl esters, have been analyzed using FT-IR and NMR spectroscopies. The spectral characteristics of this compound derivatives are found to be more similar to those of 2-hydroxybenzoic acid (salicylic acid) derivatives than to 2,5-dihydroxybenzoic acid derivatives. This similarity suggests that the spatial orientation of amide protons in this compound is closer to that in salicylamide. Such studies are crucial for understanding the molecular structure and interaction of these compounds, which can be pivotal in various scientific applications, including material science and pharmaceutical research (Takač & Dražen Vikić Topić, 2004).

Design of Inhibitors for Biological Applications

This compound and related structures have been utilized in the design of inhibitors targeting specific enzymes. For example, a small library of 2,3-dihydroxybenzamide-based inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1) was developed through a step-by-step optimization process. These inhibitors, identified through virtual fragment optimization, have shown promising inhibitory activities in the micromolar range. The development of such inhibitors is significant for potential applications in anti-inflammatory and anticancer therapies, demonstrating the versatility of this compound derivatives in medicinal chemistry (Lauro et al., 2016).

Water Treatment Applications

The electrochemical oxidation of this compound (2,4-DHBA) has been investigated as a method for water treatment. The study focused on the disinfection of water contaminated by 2,4-DHBA, which is used as an intermediate chemical reactant in industrial processes. The research demonstrated that electrochemical oxidation at a platinized titanium electrode could effectively convert 2,4-DHBA, reducing the total organic carbon (TOC) and eliminating the pollutant. This method presents an alternative to traditional chlorinating techniques, which can generate harmful byproducts, highlighting the environmental applications of this compound derivatives (Leite et al., 2003).

Safety and Hazards

2,4-Dihydroxybenzamide is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Relevant Papers One relevant paper describes the structure-guided optimization of the this compound lead molecule and the identification of AT13387, which has progressed through preclinical development and is currently being tested in humans . Another paper discusses the potential of siderophore organic ligands, including N,2-dihydroxybenzamide, in the treatment of infections and in cancer therapy .

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of glutathione reductase. Glutathione reductase is an enzyme that reduces glutathione disulfide to the sulfhydryl form glutathione, which is a critical molecule in protecting cells from oxidative damage. By inhibiting this enzyme, this compound can modulate the redox state within cells, affecting various biochemical pathways. Additionally, it interacts with other biomolecules such as proteins and enzymes involved in oxidative stress responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering the redox balance, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glutathione reductase by this compound can lead to increased levels of reactive oxygen species, which in turn can activate signaling pathways related to stress responses and apoptosis . This compound has been shown to affect various cell types, including hepatocytes and cancer cells, by modulating their oxidative stress levels and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of glutathione reductase. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the reduction of glutathione disulfide to glutathione. This disruption in the redox cycle leads to an accumulation of reactive oxygen species, which can induce oxidative stress and affect cellular functions. Additionally, this compound may influence gene expression by modulating transcription factors that respond to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained oxidative stress, which may result in chronic cellular damage and altered metabolic states .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit glutathione reductase without causing significant toxicity. At higher doses, this compound may induce toxic effects, including oxidative damage to tissues and organs. Studies in animal models have demonstrated threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes such as glutathione reductase and other cofactors involved in maintaining cellular redox balance. The inhibition of glutathione reductase by this compound can lead to changes in metabolic flux, affecting the levels of metabolites involved in antioxidant defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its distribution in the cytoplasm and mitochondria can affect the redox state and metabolic processes within these organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the cytoplasm, mitochondria, or other organelles can determine its impact on cellular functions. For instance, the accumulation of this compound in mitochondria can enhance its effects on mitochondrial redox balance and energy metabolism .

properties

IUPAC Name

2,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUJCQYKTGNRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062868
Record name Benzamide, 2,4-dihydroxy-
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Molecular Weight

153.14 g/mol
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CAS RN

3147-45-3
Record name 2,4-Dihydroxybenzamide
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Record name Benzamide, 2,4-dihydroxy-
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Record name 2,4-Dihydroxybenzamide
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Record name Benzamide, 2,4-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,4-dihydroxybenzamide relate to its activity as a lead compound for Hsp90 inhibitors?

A1: The research paper describes this compound as a "lead molecule" identified through fragment-based drug design targeting Hsp90 []. While the article doesn't delve into the specific interactions between this compound and Hsp90, it highlights its role as a starting point for further structural optimization. The researchers used this compound as a foundation, building upon its structure to develop more potent Hsp90 inhibitors, ultimately leading to the discovery of AT13387. The publication focuses on the optimization process and the resulting AT13387, rather than detailing the initial interactions of this compound itself.

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